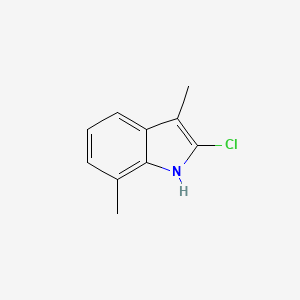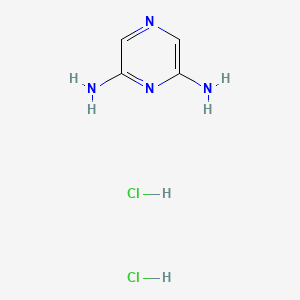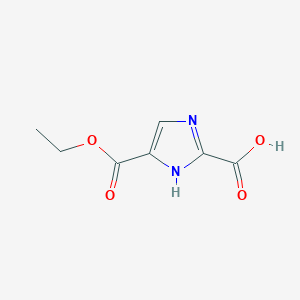
1-(2-Methylpropyl)-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core with a 2-methylpropyl substituent at the 1-position
准备方法
The synthesis of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired isoquinoline derivative.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and solvents that are compatible with large-scale synthesis, ensuring the efficient production of the compound.
化学反应分析
1-(2-Methylpropyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline compounds.
科学研究应用
1-(2-Methylpropyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Isoquinoline derivatives are explored for their pharmacological effects, such as analgesic and anti-inflammatory activities. This compound is a candidate for drug development due to its structural similarity to bioactive compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
1-(2-Methylpropyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-(2-Methylpropyl)-isoquinoline: This compound lacks the dihydro modification and may exhibit different chemical and biological properties.
3,4-Dihydroisoquinoline: Without the 2-methylpropyl substituent, this compound serves as a simpler analog for studying the effects of substitution on activity.
1-(2-Methylpropyl)-tetrahydroisoquinoline: The fully reduced form of the compound, which may have different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydroisoquinoline core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
100608-37-5 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H17N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10H,7-9H2,1-2H3 |
InChI 键 |
IOYFDKOAVAATGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)




![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)



